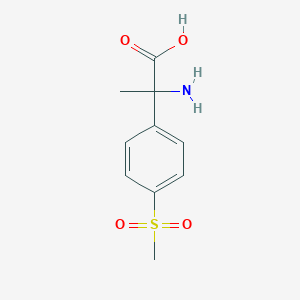

2-Amino-2-(4-methanesulfonylphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-2-(4-methylsulfonylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-10(11,9(12)13)7-3-5-8(6-4-7)16(2,14)15/h3-6H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYKPEXSYCFJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-methanesulfonylbenzaldehyde.

Aldol Condensation: The 4-methanesulfonylbenzaldehyde undergoes an aldol condensation reaction with acetone in the presence of a base to form 4-methanesulfonylchalcone.

Reduction: The 4-methanesulfonylchalcone is then reduced using a reducing agent such as sodium borohydride to yield 4-methanesulfonylphenylpropanol.

Amination: The final step involves the amination of 4-methanesulfonylphenylpropanol using ammonia or an amine source to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to ensure high yields.

Purification: Employing advanced purification techniques like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methanesulfonylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines, alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

- Building Block : It serves as a crucial intermediate in organic synthesis for creating more complex molecules.

- Reagent : Utilized in various chemical reactions due to its functional groups that can participate in nucleophilic substitution and other transformations.

Biology

- Biochemical Pathways : Investigated for its role in enzyme interactions and metabolic pathways.

- Research Tool : Its unique structure allows for studies in enzyme kinetics and protein interactions.

Medicine

- Drug Development : Explored as a potential therapeutic agent with specific biological targets. The presence of the methanesulfonyl group may enhance its bioactivity.

- Potential Precursor : It could serve as a precursor for pharmaceuticals targeting specific pathways, although concrete therapeutic effects are still under investigation.

Industry

- Specialty Chemicals : Used in the production of specialty chemicals due to its unique chemical properties.

- Materials Science : Potential applications in developing new materials with specific functionalities.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of complex molecules |

| Biology | Role in biochemical pathways | Enzyme interaction studies |

| Medicine | Potential therapeutic agent | Drug development research |

| Industry | Production of specialty chemicals | Development of new materials |

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in metabolic pathways.

Pathways: Modulation of biochemical pathways, including signal transduction and enzyme inhibition.

Comparison with Similar Compounds

(S)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic Acid (CAS 1195655-47-0)

- Structure: Differs in the position of the amino group (β-carbon vs. α-carbon) .

- Molecular Weight : 243.28 g/mol (identical to the target compound).

Phenyl-Substituted Propanoic Acid Derivatives

2-Amino-2-(2,4-dihydroxyphenyl)propanoic Acid (24DHPA)

(S)-2-Amino-3-(4-bromophenyl)propanoic Acid (CAS 24250-84-8)

- Structure : Bromine substituent at the para position .

- The electronegativity of Br (-0.07 σp) vs. SO₂CH₃ (+0.93 σp) alters electronic effects on the aromatic ring .

Alkyl- and Acyl-Substituted Derivatives

2-Amino-2-(4-isobutylphenyl)propanoic Acid Hydrochloride

(2R)-2-Amino-2-(4-ethylphenyl)propanoic Acid

- Structure : Ethyl substituent at the para position .

- Key Differences : The ethyl group (-0.15 σp) is electron-donating, decreasing acidity (pKa ~4.5–5.0 for the carboxylic acid) relative to the sulfonyl derivative (pKa ~2.0–2.5) .

Research Implications

- Metabolic Stability : Unlike hydroxylated analogs (e.g., 24DHPA), the sulfonyl group resists phase II metabolism, improving pharmacokinetic profiles .

- Stereochemical Considerations: The α-amino configuration in the target compound vs. β-amino isomers (e.g., CAS 1195655-47-0) may dictate enantioselective binding to biological targets .

Biological Activity

2-Amino-2-(4-methanesulfonylphenyl)propanoic acid, a derivative of phenylalanine, is gaining attention for its potential biological activities. This compound's structure includes an amino group and a methanesulfonyl substituent on the phenyl ring, which may influence its interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Target Interaction : As a phenylalanine derivative, it may engage with receptors and enzymes involved in metabolic processes.

- Cellular Effects : Preliminary studies indicate that it could affect cell signaling pathways, gene expression, and overall cellular metabolism .

- Pharmacokinetics : Similar to phenylalanine, it may share pharmacokinetic properties such as absorption, distribution, metabolism, and excretion characteristics.

Research Findings

Recent studies have explored the compound's effects on various physiological functions:

- Hormonal Regulation : It has been suggested that this compound may influence the secretion of anabolic hormones, potentially impacting muscle growth and repair.

- Cognitive Function : There is evidence indicating that it might enhance mental performance during stress-related tasks.

- Exercise Physiology : The compound may help prevent exercise-induced muscle damage by modulating biochemical responses during physical activity.

Case Studies

- In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects on specific cancer cell lines. In a study assessing cell viability using MTT assays, varying concentrations of the compound were tested against cancerous cells, showing significant reductions in cell viability at higher concentrations .

- Binding Studies : Investigations into the binding affinity of this compound to specific proteins have revealed potential interactions that could be leveraged for therapeutic applications. For instance, studies exploring its inhibition of protein-protein interactions (PPIs) have shown promise in modulating pathways involved in oxidative stress responses .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound in comparison to related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.